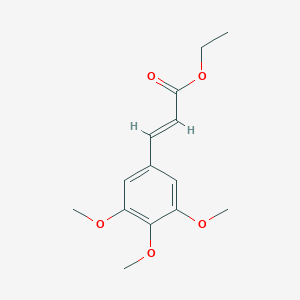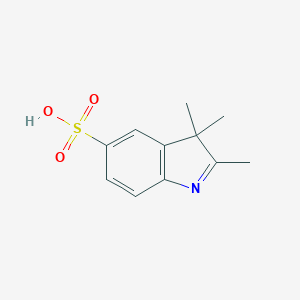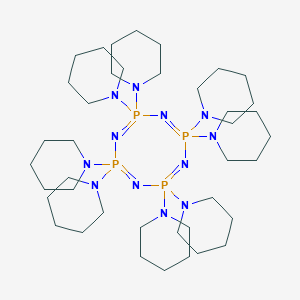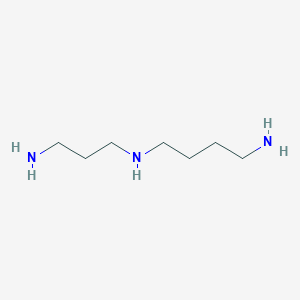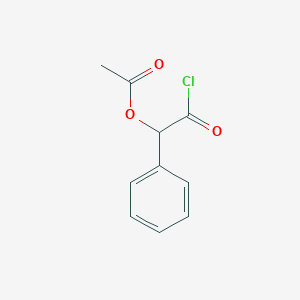
2-クロロ-2-オキソ-1-フェニルエチルアセテート
説明
2-Chloro-2-oxo-1-phenylethyl acetate is an organic compound with the molecular formula C10H9ClO3 and a molecular weight of 212.63 g/mol It is a derivative of phenylacetic acid and is characterized by the presence of a chloro group, a keto group, and an acetate group attached to a phenyl ring
科学的研究の応用
2-Chloro-2-oxo-1-phenylethyl acetate has several applications in scientific research:
- Chemistry : Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
- Biology : Investigated for its potential biological activities, including antimicrobial and anticancer properties .
- Medicine : Explored as a precursor for the synthesis of active pharmaceutical ingredients (APIs).
- Industry : Utilized in the production of specialty chemicals and as a reagent in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-oxo-1-phenylethyl acetate typically involves the reaction of phenylacetic acid with acetic anhydride in the presence of a chlorinating agent such as thionyl chloride or phosphorus trichloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
- Phenylacetic acid + Acetic anhydride → Phenylacetyl acetate
- Phenylacetyl acetate + Chlorinating agent → 2-Chloro-2-oxo-1-phenylethyl acetate
Industrial Production Methods: In industrial settings, the production of 2-Chloro-2-oxo-1-phenylethyl acetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production.
化学反応の分析
Types of Reactions: 2-Chloro-2-oxo-1-phenylethyl acetate undergoes various chemical reactions, including:
- Substitution Reactions : The chloro group can be substituted by nucleophiles such as amines, alcohols, or thiols to form corresponding derivatives.
- Hydrolysis : The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.
- Reduction : The keto group can be reduced to form the corresponding alcohol.
- Substitution Reactions : Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
- Hydrolysis : Performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
- Reduction : Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
- Substitution : Formation of amides, esters, or thioesters.
- Hydrolysis : Formation of phenylacetic acid.
- Reduction : Formation of 2-hydroxy-2-phenylethyl acetate.
作用機序
The mechanism of action of 2-Chloro-2-oxo-1-phenylethyl acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and keto groups allows it to participate in various chemical reactions, influencing its reactivity and interactions with other molecules .
類似化合物との比較
Similar Compounds:
- Phenylacetic acid : Lacks the chloro and acetate groups, making it less reactive in certain chemical reactions.
- 2-Chloro-2-oxo-1-phenylethanol : Contains a hydroxyl group instead of an acetate group, altering its chemical properties and reactivity.
- 2-Chloro-2-oxo-1-phenylpropanoic acid : Similar structure but with a propanoic acid group instead of an acetate group.
Uniqueness: The presence of the chloro, keto, and acetate groups allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
特性
IUPAC Name |
(2-chloro-2-oxo-1-phenylethyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-7(12)14-9(10(11)13)8-5-3-2-4-6-8/h2-6,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BERNQQVIUAZUHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10870897 | |
| Record name | 1-(Chloroformyl)benzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1638-63-7 | |
| Record name | O-Acetylmandeloyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1638-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Chloroformyl)benzyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001638637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1638-63-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28337 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Chloroformyl)benzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10870897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(chloroformyl)benzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![Bicyclo[2.2.1]heptane-1-carbonyl chloride, 4,7,7-trimethyl-3-oxo-, (1S)-(9CI)](/img/structure/B154394.png)


